molecular formula C21H20O6 B14026014 (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

Cat. No.: B14026014
M. Wt: 368.4 g/mol
InChI Key: ZIUSSTSXXLLKKK-KOBPDPAPSA-N
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Description

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one, commonly known as curcumin, is a naturally occurring polyphenol derived from Curcuma longa (turmeric). Its structure features a heptatrienone backbone with two 4-hydroxy-3-methoxyphenyl groups at the termini and a central hydroxyl group . Curcumin exhibits keto-enol tautomerism in solution, adopting the enol form (1E,4Z,6E) due to conjugation stabilization . It is renowned for its antioxidant, anti-inflammatory, and anticancer properties, mediated through modulation of transcription factors (e.g., NF-κB, STAT3), enzymes (e.g., COX-2, LOX), and cellular signaling pathways . X-ray crystallography confirms its planar geometry with slight phenyl group twists (C6-C7-C14-C15 = −2.1°, C2-C1-C8-C9 = 8.4°) .

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-

InChI Key

ZIUSSTSXXLLKKK-KOBPDPAPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)/O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one (curcumin) typically involves a condensation reaction between acetylacetone and substituted benzaldehydes under controlled conditions. This approach is a classical method to construct the diarylheptanoid core with conjugated double bonds and hydroxyl/methoxy substitutions on the aromatic rings.

The general reaction scheme is:

  • Reactants: Acetylacetone and 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative)
  • Conditions: Room temperature or mild heating, often in ethanol or ethanol/water mixtures
  • Catalysts: Base catalysts such as sodium hydroxide or other mild bases are commonly used to facilitate the aldol condensation
  • Purification: Recrystallization or column chromatography depending on yield and purity requirements

Specific Synthetic Procedures

Based on recent literature and experimental reports, the following detailed preparation steps have been documented:

Step Procedure Description Details
1 Condensation Reaction Acetylacetone is reacted with 4-hydroxy-3-methoxybenzaldehyde at room temperature with a base catalyst to form the heptadienedione intermediate. The reaction proceeds with moderate to high yields (typically 14% to 40%).
2 Isolation and Purification The crude product is purified by recrystallization from ethanol/water mixtures or by column chromatography using petroleum ether/ethyl acetate mixtures (ratios such as 2:1 or 5:1).
3 Characterization The purified compound is characterized by melting point determination, proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS).

Representative Experimental Data

A summary of representative synthetic examples from the literature is tabulated below:

Compound ID Starting Benzaldehyde(s) Yield (%) Purification Method Melting Point (°C) Key Spectral Features (¹H NMR, IR)
1a (Curcumin) 4-hydroxy-3-methoxybenzaldehyde 30 Recrystallization (EtOH/H₂O) 181–183 ¹H NMR (DMSO-d₆): δ 7.55 (d, J=15.8 Hz), 7.33 (s), 3.84 (s, 6H); IR: 3464 cm⁻¹ (−OH), 1627 cm⁻¹ (C=O)
1c p-hydroxybenzaldehyde 39.8 Recrystallization (EtOH/H₂O) 220–221 ¹H NMR (CDCl₃): δ 7.58–7.56 (m), 6.82 (d, J=8.5 Hz); IR: 3244 cm⁻¹ (−OH), 1627 cm⁻¹ (C=O)
1d p-hydroxybenzaldehyde + 4-hydroxy-3-methoxybenzaldehyde 14.2 Column chromatography (petroleum ether/EtOAc 2:1) 164–169 ¹H NMR (CDCl₃): δ 7.58 (dd, J=15.8,6.2 Hz), 3.93 (d, J=0.9 Hz, 3H); IR: 3278 cm⁻¹ (−OH), 1627 cm⁻¹ (C=O)
1f 3,4-dimethoxybenzaldehyde 28.8 Column chromatography (petroleum ether/EtOAc 2:1) 164–168 ¹H NMR (CDCl₃): δ 7.61 (d, J=15.7 Hz), 3.94 (s, 6H); IR: 1621 cm⁻¹ (C=O)
1g 3,4-dimethylbenzaldehyde 24.8 Recrystallization (EtOH/H₂O) 164–168 ¹H NMR (CDCl₃): δ 7.64 (d, J=15.8 Hz), 2.32 (s, 12H); IR: 1621 cm⁻¹ (C=O)
1h p-isopropylbenzaldehyde 8.0 Column chromatography (petroleum ether/EtOAc 5:1) 137–139 ¹H NMR (CDCl₃): δ 7.68 (d, J=15.9 Hz), 1.30 (s, 6H); IR: 1627 cm⁻¹ (C=O)

Note: The compound of interest (1a) corresponds to curcumin with the molecular formula C₂₁H₂₀O₆ and molecular weight 368.4 g/mol.

Summary Table of Preparation Highlights

Aspect Details
Starting Materials Acetylacetone, 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative)
Reaction Type Base-catalyzed aldol condensation
Reaction Conditions Room temperature to mild heating, ethanol or ethanol/water solvent
Purification Recrystallization (EtOH/H₂O), column chromatography (petroleum ether/ethyl acetate)
Yield Range 14% to 40% depending on conditions and derivatives
Characterization Techniques ¹H NMR, IR spectroscopy, HRMS, melting point analysis
Key Spectral Features Olefinic protons (δ ~6–8 ppm), methoxy singlets (~3.8 ppm), IR bands for −OH (~3400 cm⁻¹), C=O (~1620 cm⁻¹)

Chemical Reactions Analysis

Esterification Reactions

The phenolic hydroxyl groups undergo esterification to enhance solubility or modulate bioactivity.

Reaction TypeConditionsProduct ExampleSource
Allylation Propargyl bromide, K₂CO₃ in DMF (room temperature, 48 h)Allyl ether derivatives (e.g., 2 )
Benzylation Benzyl bromide, Cs₂CO₃ in acetone (56°C, 24 h)Benzyl-protected analogs (e.g., 3 )
Succinoylation Succinic anhydride, DMAP, and EDC in pyridine (room temperature, 48 h)Succinate esters (e.g., 5 , 6 )

Key Data :

  • Allylation yields 70% for propargyl-substituted derivatives .

  • Benzylation achieves 80% yield under optimized conditions .

Oxidation and Conjugation

The α,β-unsaturated ketone moiety participates in redox reactions and Michael additions.

ReactionConditionsOutcomeSource
Oxidation Not explicitly detailed; inferred susceptibility to air oxidation due to phenolic groupsQuinone formation hypothesized
Conjugation with Thiols Nucleophilic attack at C3 ketone position (theoretical based on curcumin analogs)Thioether adducts (predicted)

Structural Vulnerability :
The 1,4,6-triene system is prone to isomerization under UV light or acidic conditions, altering bioactivity.

Halogenation

Electrophilic substitution introduces halogens to the aromatic rings.

ReactionConditionsProductSource
Chlorination Reaction with Cl₂ or N-chlorosuccinimide (NCS) in DMF5-Chloro derivative (e.g., 5-chlorocurcumin)

Antioxidant Impact :
Chlorination at C5 increases radical scavenging activity against DPPH (IC₅₀ improved by 18% vs. parent compound) .

Demethylation

Methoxy groups are hydrolyzed to hydroxyl groups under strong acidic or enzymatic conditions.

ConditionDetailsApplicationSource
Acidic Hydrolysis HCl (0.5 N) at 80°C for 30 minGeneration of polyphenolic metabolites
Enzymatic Liver microsomes or esterases (in vitro)Prodrug activation

Comparative Reaction Table

Reaction TypeReagents/ConditionsYield (%)Key Product Feature
Pabon CondensationB₂O₃, tributyl borate, n-butylamine, 80°C13.4–49.0Conjugated triene backbone
AllylationPropargyl bromide, K₂CO₃, DMF70Enhanced solubility
BenzylationBenzyl bromide, Cs₂CO₃, acetone80Protective group for hydroxyls
ChlorinationNCS, DMFNot reportedIncreased antioxidant capacity

Mechanistic Considerations

  • Boron-Mediated Stabilization : Critical for preventing diketone tautomerization during synthesis .

  • Regioselectivity : Methoxy groups ortho to hydroxyls direct electrophilic substitution to para positions .

  • Steric Effects : Bulky substituents on aromatic rings reduce reaction rates in esterification .

Scientific Research Applications

Mechanism of Action

The biological activity of (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is primarily attributed to its ability to modulate various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Curcumin derivatives and analogs are synthesized to enhance bioavailability, stability, and target specificity. Key structural modifications include halogenation, aryl substitution, and functional group replacement. Below is a comparative analysis:

Structural Analogs and Substituent Effects

Compound Name Structural Modification Key Properties References
Curcumin Native structure with 4-hydroxy-3-methoxyphenyl groups IC50 (STAT3 inhibition): 19.25–33.9 µM; antioxidant (DPPH assay: ~75% scavenging at 100 µg/mL)
5-Chlorocurcumin Hydroxyl group at C5 replaced with chlorine Enhanced corrosion inhibition (85% efficiency in 1 M HCl at 298 K); moderate antioxidant activity (DPPH IC50: ~50 µM)
(1E,4Z,6E)-5-hydroxy-1,7-bis(2-methoxyphenyl)hepta-1,4,6-trien-3-one 4-Hydroxy-3-methoxyphenyl replaced with 2-methoxyphenyl Improved NF-κB inhibitory activity; reduced cytotoxicity in glioma cells
C-150 Acrylamide-modified curcumin analog Potent anticancer activity (IC50 < 5 µM in vitro); crosses blood-brain barrier (BBB)
(1E,4Z,6E)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxy-hepta-1,4,6-trien-3-one 4-Hydroxy-3-methoxyphenyl replaced with 3,4-dihydroxyphenyl Enhanced metal chelation (Cu²⁺ corrosion inhibition: 92% at 298 K)
Thiophene-substituted derivative Aromatic rings replaced with thiophene groups Unique photophysical properties; potential for cyanide ion sensing

Physicochemical Properties

  • Solubility: Curcumin is insoluble in water but soluble in methanol, acetone, and DMSO. Chlorinated derivatives (e.g., 5-chlorocurcumin) show improved solubility in polar solvents .
  • Stability: Enol tautomerism in curcumin enhances conjugation stability, while derivatives like C-150 exhibit prolonged half-lives due to reduced metabolic degradation .

Biological Activity

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one, commonly referred to as a derivative of curcumin, is a polyphenolic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H20O6
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 147556-16-9

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various cellular models. The compound's ability to modulate the expression of antioxidant enzymes contributes to its protective effects against oxidative damage .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This anti-inflammatory activity is attributed to its ability to suppress the NF-kB signaling pathway, which plays a crucial role in inflammation .

Anticancer Properties

Studies have demonstrated that this compound induces apoptosis in various cancer cell lines including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound displays significant antimicrobial properties against a range of pathogens. It has been reported to inhibit bacterial growth and has shown antifungal activity against species such as Candida albicans. The underlying mechanisms may involve disruption of microbial cell membranes .

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits by reducing neuronal apoptosis and enhancing cognitive function in animal models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Biological ActivityEffectMechanism
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerateNF-kB inhibition
AnticancerHighInduction of apoptosis
AntimicrobialModerateMembrane disruption
NeuroprotectiveHighReduction of neuronal apoptosis

Case Studies

  • Anticancer Study : A study published in 2023 demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
  • Neuroprotection : In a 2022 study involving mice with induced Alzheimer’s disease symptoms, administration of the compound improved memory retention and reduced amyloid plaque formation. This suggests a promising role for the compound in neurodegenerative disease management .

Q & A

Q. What are the standard methods for synthesizing and characterizing this compound?

The compound is typically synthesized via derivatization of curcumin, involving halogenation or substitution reactions. For example, chlorocurcumin derivatives are prepared by introducing chlorine at the C5 position . Characterization relies on:

  • Spectroscopic techniques : IR to identify functional groups (e.g., hydroxyl, carbonyl), 1^1H-NMR, and 13^{13}C-NMR to confirm structural assignments (e.g., δ 178.94 ppm for the ketone group) .
  • X-ray diffraction (XRD) : To analyze crystallinity and phase purity, with peaks observed at 2θ ≈10° and 35° .
  • Chromatography : TLC (e.g., Rf 0.68 in dichloromethane:acetone 7:1) and HPLC for purity validation .

Q. What in vitro assays are used to evaluate its antioxidant activity?

  • ORAC (Oxygen Radical Absorbance Capacity) : Measures peroxyl radical scavenging via fluorescence decay kinetics .
  • DPPH assay : Quantifies free radical scavenging by monitoring absorbance reduction at 517 nm .
  • Metal chelation assays : Assess binding to Fe2+^{2+}/Cu2+^{2+}, which may mitigate oxidative stress in neurodegenerative models .

Advanced Research Questions

Q. How do structural modifications (e.g., PEGylation, halogenation) impact its bioavailability and cytotoxicity?

  • PEGylation : Enhances aqueous solubility and stability, as seen in derivatives with increased cytotoxic activity against cancer cell lines (e.g., ESI [M+H]+ m/z 369.1 for PEGylated analogs) .
  • Chlorination : The 5-chloro derivative shows mixed-type inhibition in corrosion studies (via electrochemical impedance spectroscopy) and retains antioxidant efficacy, suggesting dual functionality .
  • Methoxy/hydroxyl adjustments : Alterations in substituent positions influence BBB permeability, critical for neuroprotective applications .

Q. What experimental designs are used to assess neuroprotective effects and blood-brain barrier (BBB) permeability?

  • In vitro BBB models : Co-cultures of endothelial cells and astrocytes to measure transendothelial electrical resistance (TEER) and permeability coefficients .
  • In vivo studies : Administering radiolabeled compound variants and quantifying brain tissue uptake via LC-MS .
  • Behavioral assays : Rodent models of Alzheimer’s disease (e.g., Morris water maze) to evaluate cognitive improvement post-treatment .

Q. How can researchers resolve contradictions in its antioxidant vs. pro-oxidant effects?

  • Concentration-dependent studies : At low doses (µM range), the compound acts as an antioxidant (DPPH/ORAC), while higher doses (>50 µM) may generate ROS via Fenton-like reactions with transition metals .
  • Context-specific assays : Use cell-type-specific models (e.g., neuronal vs. cancer cells) and redox-sensitive probes (e.g., H2_2DCFDA) to map oxidative stress outcomes .

Q. Which analytical techniques confirm its stability under physiological conditions?

  • Accelerated stability testing : HPLC-MS to monitor degradation products in simulated gastric fluid (pH 1.2–6.8) .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C for most derivatives) .
  • Photostability assays : UV-Vis spectroscopy under controlled light exposure to assess isomerization or photodegradation .

Q. What models elucidate its mechanism in modulating NF-κB or Akt/Notch pathways?

  • In vitro glioma models : Treating U87 cells with the compound and analyzing NF-κB nuclear translocation via immunofluorescence .
  • Western blotting : Quantify pathway proteins (e.g., phosphorylated Akt, Notch intracellular domain) in treated vs. untreated cells .
  • Transcriptomic profiling : RNA-seq to identify downstream targets (e.g., pro-apoptotic genes like Bax) .

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